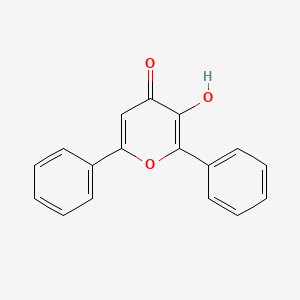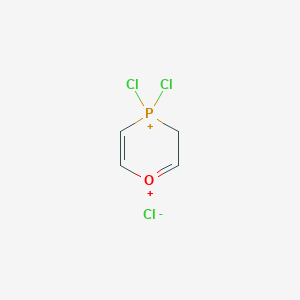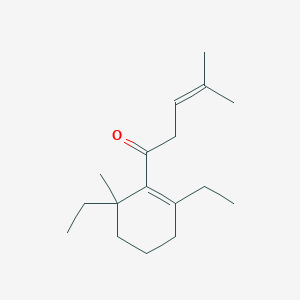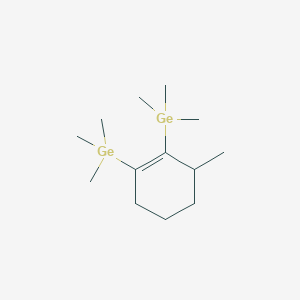
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) is an organogermanium compound characterized by the presence of a cyclohexene ring substituted with a methyl group and two trimethylgermane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) typically involves the reaction of 3-methylcyclohex-1-ene with trimethylgermanium chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylgermane groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed
Oxidation: Formation of germanium oxides and other oxidized derivatives.
Reduction: Formation of reduced germanium compounds.
Substitution: Formation of substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of (3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methylcyclohex-1-ene-1,2-diyl)bis(oxy)bis(trimethylsilane): A similar compound with silicon atoms instead of germanium.
3-Methylcyclohex-1-ene: A simpler compound without the trimethylgermane groups.
Uniqueness
(3-Methylcyclohex-1-ene-1,2-diyl)bis(trimethylgermane) is unique due to the presence of germanium atoms, which impart distinct chemical and physical properties compared to similar silicon-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
113023-49-7 |
|---|---|
Fórmula molecular |
C13H28Ge2 |
Peso molecular |
329.6 g/mol |
Nombre IUPAC |
trimethyl-(3-methyl-2-trimethylgermylcyclohexen-1-yl)germane |
InChI |
InChI=1S/C13H28Ge2/c1-11-9-8-10-12(14(2,3)4)13(11)15(5,6)7/h11H,8-10H2,1-7H3 |
Clave InChI |
ZXCSJQOIQWBGRG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(=C1[Ge](C)(C)C)[Ge](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


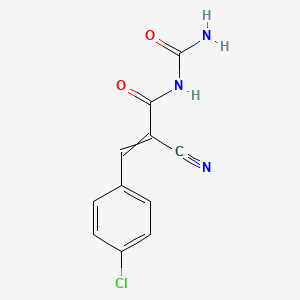
![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)
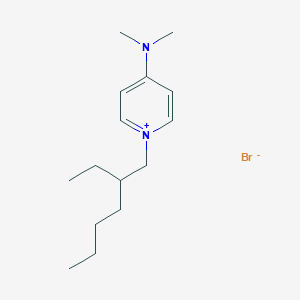
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)


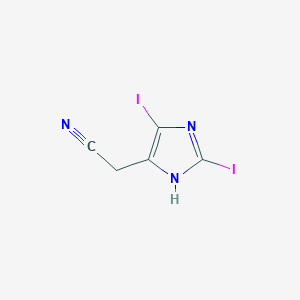
![2-[[4-[3-(2,4-diamino-6-oxo-5H-pyrimidin-5-yl)propylamino]-3-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B14295132.png)
![2-[(Prop-1-en-2-yl)oxy]phenyl butylcarbamate](/img/structure/B14295140.png)

